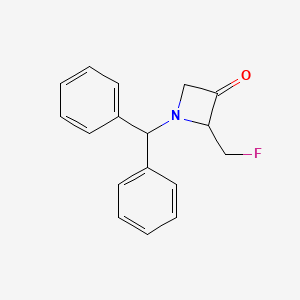

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16FNO |

|---|---|

Molecular Weight |

269.31 g/mol |

IUPAC Name |

1-benzhydryl-2-(fluoromethyl)azetidin-3-one |

InChI |

InChI=1S/C17H16FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |

InChI Key |

GJYAJAWGZSDRCE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically constructed via cyclization reactions or malonate-based strategies. One approach involves the condensation of ethyl acrylate with formaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding ethyl 2-(hydroxymethyl)acrylate as a precursor. Subsequent triflation with triflic anhydride generates a reactive intermediate that undergoes cyclization with amines to form the azetidine ring. For example, reaction with 2-(benzyloxy)ethan-1-amine produces diethyl 1-(2-(benzyloxy)ethyl)azetidine-3,3-dicarboxylate, which serves as a versatile intermediate.

Alternative routes utilize 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate, where reduction with sodium borohydride or Red-Al yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This method avoids harsh cyclization conditions and provides a stable intermediate for subsequent functionalization.

Introduction of the Diphenylmethyl Group

The diphenylmethyl (benzhydryl) group is introduced via nucleophilic substitution or protective group strategies. A patented method involves reacting 3-hydroxyazetidine hydrochloride with diphenylmethyl chloride in the presence of triethylamine, forming 1-(diphenylmethyl)-3-hydroxyazetidine. To enhance reactivity, the hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or para-toluenesulfonyl chloride. For instance, treatment of 1-(diphenylmethyl)-3-hydroxyazetidine with methanesulfonyl chloride in toluene yields 1-(diphenylmethyl)-3-methanesulfonyloxyazetidine, which facilitates subsequent substitutions.

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enables efficient phenoxy group introduction. Reacting 1-(diphenylmethyl)-3-methanesulfonyloxyazetidine with 3-(trifluoromethyl)phenol under basic conditions produces 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine. This step highlights the importance of optimizing solvent systems (e.g., toluene/water biphasic mixtures) and reaction temperatures (reflux conditions) to achieve yields exceeding 85%.

Fluoromethylation Strategies

Fluoromethylation is achieved through sulfonylation followed by fluoride displacement. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate undergoes sulfonylation with para-toluenesulfonyl chloride or methanesulfonyl chloride, forming tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((mesyloxy)methyl)azetidine-1-carboxylate. Subsequent treatment with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Table 1: Fluorination Reagents and Yields

| Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| TBAF | 25 | THF | 78 |

| HF/trimethylamine | 0–5 | Dichloromethane | 82 |

Critical to this step is the removal of residual protic solvents (e.g., methanol) via azeotropic distillation with aprotic solvents like toluene to prevent side reactions.

Deprotection and Final Product Isolation

Deprotection of the tert-butyloxycarbonyl (Boc) group is accomplished using acidic conditions. Trifluoroacetic acid in dichloromethane cleaves the Boc group, yielding 3-(fluoromethyl)azetidine, which is subsequently reacted with diphenylmethyl chloride to reintroduce the benzhydryl group. Alternatively, hydrogenolysis with palladium on carbon in methanol/ethanol mixtures removes benzyl or diphenylmethyl protective groups. The inclusion of triethylamine (1–10 wt%) during hydrogenolysis suppresses dimerization, increasing yields from 70% to 92%.

Final purification involves recrystallization from isopropanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.

Comparative Analysis of Synthetic Routes

Route A (Malonate-Based Cyclization):

- Advantages: High functional group tolerance, scalable.

- Disadvantages: Requires multiple protection/deprotection steps, moderate overall yield (65–70%).

Route B (Direct Substitution):

- Advantages: Fewer steps, utilizes phase-transfer catalysis for efficiency.

- Disadvantages: Sensitivity to moisture, requires rigorous solvent drying.

Route C (Reductive Amination):

- Advantages: Avoids toxic reagents, suitable for industrial production.

- Disadvantages: Lower yields in fluoromethylation step (70–75%).

Challenges and Optimization Opportunities

- Dimerization During Deprotection: The azetidine ring’s strain promotes dimerization, particularly in the absence of tertiary amines. Increasing triethylamine concentrations to 10 wt% reduces dimer formation to <5%.

- Fluorination Selectivity: Competing elimination reactions during fluoromethylation can be mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).

- Purification of Hydrophobic Byproducts: Diphenylmethane, a common byproduct, is removed via washing with aprotic solvents (e.g., hexane) or selective crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidinone derivatives have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 breast cancer cells . The structural modifications in these compounds, particularly at the C-3 position, are crucial for enhancing their anticancer properties.

Enzyme Inhibition

The compound has potential as a monoacylglycerol lipase (MAGL) inhibitor. MAGL plays a critical role in the endocannabinoid system, and its inhibition can lead to increased levels of endocannabinoids, which have therapeutic effects in pain management and neuroprotection. Studies have synthesized various derivatives of azetidinones as reversible and irreversible MAGL inhibitors, with promising results indicating their suitability for further development as therapeutic agents .

Antimicrobial Properties

Some derivatives of this compound have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Neuroprotective Effects

Research into the neuroprotective properties of azetidinone derivatives has revealed their potential in treating neurodegenerative diseases. By modulating neurotransmitter levels or providing protection against oxidative stress, these compounds may offer therapeutic benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates interactions with various biological molecules, potentially leading to the modulation of biological pathways . The diphenylmethyl and fluoromethyl groups contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and related azetidinone derivatives:

| Compound Name | Substituents (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one | 1: Diphenylmethyl; 2: Fluoromethyl | Not Provided | C₁₇H₁₆FNO | ~269.3 (estimated) | Fluoromethyl enhances lipophilicity |

| 1-(Diphenylmethyl)azetidin-3-one | 1: Diphenylmethyl | 40320-60-3 | C₁₆H₁₅NO | 237.3 | Lacks fluoromethyl group; precursor |

| 1-Benzhydryl-3-fluoroazetidine | 1: Diphenylmethyl; 3: Fluorine | 617718-45-3 | C₁₆H₁₆FN | 241.3 | Fluorine at position 3; saturated ring |

| 4-(2-Methoxyphenyl)-3,3-dimethylazetidin-2-one | 4: Methoxyphenyl; 3,3: Dimethyl | Not Provided | C₁₂H₁₅NO₂ | 217.3 | Methoxy group may improve solubility |

| 1-(2,6-Dimethylphenyl)-3-(methylphenylamino)-4-(4-nitrophenyl)azetidin-2-one | Complex aryl/amino substituents | Not Provided | C₂₄H₂₃N₃O₃ | 401.5 | Nitro group introduces electron-withdrawing effects |

Physicochemical Properties

- Reactivity : The ketone in azetidin-3-one derivatives (e.g., target compound) is more reactive toward nucleophiles than saturated azetidines (e.g., 1-Benzhydryl-3-fluoroazetidine) .

- Steric Effects : Compounds with bulky substituents, such as 4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one, exhibit higher steric hindrance, which may reduce binding affinity in biological targets compared to the target compound .

Key Research Findings

- Substituent Position Matters : Fluorine placement (e.g., position 2 vs. 3) significantly alters electronic and steric profiles, impacting biological activity and stability .

- Ring Size Effects: Quinuclidin-3-one derivatives (six-membered rings) exhibit distinct conformational behavior compared to azetidinones, influencing their pharmacological roles .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in ) reduce basicity and reactivity compared to fluoromethyl groups, which balance lipophilicity and electronic effects .

Biological Activity

1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with fluoromethyl and diphenylmethyl groups. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the azetidine family, including this compound, exhibit various biological activities such as:

- Anticancer Activity : Azetidine derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell proliferation inhibition.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.

This compound's biological activity can be attributed to several mechanisms:

- Cellular Interaction : The compound interacts with protein targets, potentially altering their function and leading to therapeutic effects.

- Inhibition of Protein-Protein Interactions : Similar azetidine derivatives have been identified as inhibitors of protein interactions central to tumor progression and survival, suggesting a possible mechanism for this compound as well.

Anticancer Activity

A study investigated the effects of azetidine derivatives on human breast cancer cell lines. The results indicated that certain azetidine-based compounds could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Another research effort focused on the synthesis and evaluation of azetidine derivatives as monoacylglycerol lipase (MAGL) inhibitors. The findings highlighted that these compounds could selectively inhibit MAGL, which is involved in lipid signaling pathways associated with cancer and neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.